(4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) (4R)-1-Methyl-4-propyl-L-proline Hydrochloride is a proline derivative, and an intermediate in the production of biosynthetic antibiotics.
Brand Name: Vulcanchem
CAS No.: 6734-79-8
VCID: VC21355204
InChI: InChI=1S/C9H17NO2.ClH/c1-3-4-7-5-8(9(11)12)10(2)6-7;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1
SMILES: Array
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.70 g/mol

(4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1)

CAS No.: 6734-79-8

Cat. No.: VC21355204

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.70 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) - 6734-79-8

Specification

CAS No. 6734-79-8
Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
IUPAC Name (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c1-3-4-7-5-8(9(11)12)10(2)6-7;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1
Standard InChI Key HXLBKTSQKYGOOA-WLYNEOFISA-N
Isomeric SMILES CCC[C@@H]1C[C@H](N(C1)C)C(=O)O.Cl
Canonical SMILES CCCC1CC(N(C1)C)C(=O)O.Cl
Appearance Tan Solid
Melting Point >130°C (dec.)

Introduction

Chemical Identity and Structure

Basic Information

(4R)-1-Methyl-4-propyl-L-proline Hydrochloride (CAS No. 6734-79-8) is a proline derivative with the molecular formula C9H18ClNO2 and a molecular weight of 207.70 g/mol . Its IUPAC name is (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride . This compound is also known by several synonyms including L-trans-1-Methyl-4-propyl-proline Hydrochloride, 4-n-Propyl Hygric Acid Hydrochloride, and trans-Propylhygric Acid Hydrochloride .

Structural Characteristics

The compound features a pyrrolidine ring system with specific stereochemistry, having an R configuration at the 4-position and an S configuration at the 2-position. The structure includes a propyl side chain at the 4-position and a methyl group attached to the nitrogen of the pyrrolidine ring . This specific stereochemical arrangement is crucial for its biological activities and applications in pharmaceutical synthesis.

The standard InChI for this compound is InChI=1S/C9H17NO2.ClH/c1-3-4-7-5-8(9(11)12)10(2)6-7;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1.

Physical and Chemical Properties

Physical Properties

The physical properties of (4R)-1-Methyl-4-propyl-L-proline Hydrochloride are summarized in Table 1:

PropertyValue
AppearanceWhite to Off-White solid, occasionally Light Yellow
Melting point186-189°C (dec.)
Storage temperatureRefrigerator
FormSolid
SolubilitySlightly soluble in Methanol and Water (with sonication)

Chemical Stability and Reactivity

While specific data on chemical stability is limited in the available literature, the compound requires refrigeration for storage, suggesting sensitivity to heat or light . As a hydrochloride salt, it typically exhibits greater stability and solubility in aqueous environments compared to its free base form, which is advantageous for laboratory and pharmaceutical applications.

Applications and Uses

Pharmaceutical Applications

The primary application of (4R)-1-Methyl-4-propyl-L-proline Hydrochloride is as an intermediate in the production of biosynthetic antibiotics . It serves as a key building block in the biosynthesis of lincosamide antibiotics, particularly lincomycin.

Research Applications

Role in Antibiotic Biosynthesis

Lincomycin Biosynthesis

(4R)-1-Methyl-4-propyl-L-proline Hydrochloride plays a significant role in lincomycin biosynthesis. Research has shown that in lincomycin biosynthesis, L-proline derivatives with alkyl side chains are incorporated into the antibiotic structure . The compound is identified as Lincomycin Impurity E or Lincomycin EP Impurity E in pharmaceutical contexts, indicating its close relationship to the antibiotic's production process .

Enzyme Interactions

Research findings indicate that enzymes involved in lincomycin biosynthesis have evolved to accommodate (4R)-1-Methyl-4-propyl-L-proline (PPL). For instance, the enzyme LmbC has adapted to efficiently adenylate PPL, which is crucial for incorporating this proline derivative into the lincomycin structure .

Table 2 shows comparative kinetic parameters for LmbC with different substrates:

EnzymeSubstrateKm (mM)kcat (min-1)kcat/Km
LmbC G308VL-proline260 ± 205 ± 0.20.019
LmbC G308VEPL25 ± 20.26 ± 0.010.01
LmbC G308VPPL6 ± 0.70.41 ± 0.020.068

Note: EPL - (2S,4R)-4-ethyl-L-proline; PPL - (2S,4R)-4-propyl-L-proline

This data demonstrates that LmbC has a higher affinity (lower Km) for PPL compared to L-proline, highlighting the evolutionary adaptation of this enzyme to preferentially utilize the propyl-substituted proline derivative.

Relationship to Lincomycin

Structural Relationship

Lincomycin hydrochloride is a broad-spectrum antibiotic with the molecular formula C18H35ClN2O6S and a molecular weight of 443 g/mol . (4R)-1-Methyl-4-propyl-L-proline Hydrochloride is structurally related to a portion of the lincomycin molecule, specifically the pyrrolidine carboxylic acid moiety .

Analytical Methods and Characterization

Identification Methods

The identification and characterization of (4R)-1-Methyl-4-propyl-L-proline Hydrochloride typically involve various analytical techniques including HPLC, HNMR, MS, and IR spectroscopy . These methods are essential for confirming the identity, purity, and stereochemical configuration of the compound.

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